羧甲基-β-环糊精

描述

Carboxymethyl-beta-cyclodextrin is a negatively charged derivative of β-cyclodextrin . It’s generally used in the chiral analysis of neutral and basic analytes due to its ability to exhibit counter-current mobility . It’s also used in the development of drug delivery vehicles such as nanocarriers and as a nucleic acid transfection agent .

Synthesis Analysis

Carboxymethyl-beta-cyclodextrin can be synthesized through a grafting reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The introduction of carboxymethyl groups greatly enhances the adsorption ability of the β-CD polymer .Molecular Structure Analysis

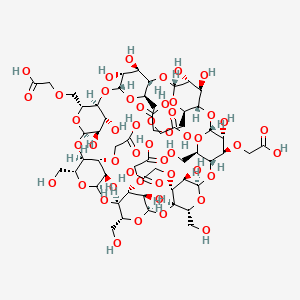

Carboxymethyl-beta-cyclodextrin is a cyclic oligosaccharide composed of D-glucose units connected via α (1→4) glycosidic bonds . The structural properties of its polymer form, β-CDP-COOH, were characterized as an irregular cross-linked polymer with negative surface charge .Chemical Reactions Analysis

The hydroxyl groups in Carboxymethyl-beta-cyclodextrin form sites of hydrogen bonding and electrostatic interaction with pollutants . They are also the sites of modification to bring about different derivatisation and polymerization reactions in order to impart desirable properties for efficient adsorption material .Physical And Chemical Properties Analysis

Carboxymethyl-beta-cyclodextrin is a solid substance . It has a melting point of 245 °C (dec.) and is soluble in water (50 mg/mL, clear to slightly hazy, colorless) .科学研究应用

1. 稳定和提高溶解度和生物利用度

羧甲基-β-环糊精(CM-β-CyD)已显示出对某些化合物的溶解度、化学稳定性和口服生物利用度有显着影响。例如,它已因其对酸性降解的稳定作用和增强法莫替丁的口服生物利用度而闻名,这归因于其对药物的水溶性和化学稳定性的显着影响 (Mady 等,2010)。

2. 毛细管电泳中的对映体分离

CM-β-CyD 已被用作毛细管电泳中的手性离子液体进行对映体分离,显示了对各种药物的改进分离能力。这种用途展示了其在手性药物分析和纯化方面的潜力 (Zhu 等,2019)。

3. pH 敏感型水凝胶的开发

已探索创建用于 pH 敏感型药物释放的 CM-β-CyD 水凝胶。羧基在不同 pH 值下的电离导致不同的溶胀率,使这些水凝胶适用于靶向药物输送 (Yang & Kim,2010)。

4. 环糊精衍生物在生物医学研究中

CM-β-CyD 作为环糊精衍生物,已对其与天然环糊精相比降低的细胞毒性进行了研究。它在生物医学应用中的作用,特别是在调节胆固醇稳态方面,引起了极大的兴趣 (Szente 等,2018)。

5. 二氧化碳吸附用于环境应用

已合成 CM-β-CyD 衍生物用于 CO2 捕获,显示出对 CO2 的吸附能力增加以及对 N2 的高选择性。这种用途凸显了其在环境应用中的潜力,特别是在温室气体减排方面 (Guo 等,2017)。

6. 口服蛋白质药物输送

已合成一种 β-环糊精衍生物,羧甲基-羟丙基-β-环糊精 (CM-HP-β-CD),用于口服胰岛素输送。它表现出很强的胰岛素结合能力和有希望的转运特性,表明其作为蛋白质载体用于口服药物输送的潜力 (Zhang 等,2013)。

7. 肺部药物递送中的生物相容性

茶碱/羧甲基壳聚糖/β-环糊精微球用于肺部递送的生物相容性已得到评估,由于其良好的生物相容性,显示出作为肺部药物递送载体的潜力 (Zhang 等,2014)。

作用机制

Target of Action

Carboxymethyl-beta-cyclodextrin primarily targets organic compounds contaminating the environment, such as dyes in a water system . It has been extensively studied as an adsorbent for the purpose of water purification . The compound’s primary targets are the contaminants that can form inclusion complexes with cyclodextrins .

Mode of Action

Carboxymethyl-beta-cyclodextrin interacts with its targets through a process known as adsorption . The structural properties of Carboxymethyl-beta-cyclodextrin, characterized as an irregular cross-linked polymer with negative surface charge, and the introduction of carboxymethyl groups greatly enhance its adsorption ability . Both cyclodextrin (CD) cavities and carboxymethyl groups serve as effective adsorption sites .

Biochemical Pathways

The affected pathway in the case of Carboxymethyl-beta-cyclodextrin is the adsorption process. The compound’s interaction with its targets leads to their removal from the environment. The adsorption behavior of Carboxymethyl-beta-cyclodextrin can be effectively fitted with the pseudo-second-order kinetic model and Langmuir isotherm .

Pharmacokinetics

Its effectiveness as an adsorbent is more related to its structural properties and the environmental conditions in which it is used .

Result of Action

The result of Carboxymethyl-beta-cyclodextrin’s action is the removal of contaminants from the environment. For instance, it has been shown to achieve a maximum removal efficiency of 96% within 1 minute when used to remove basic fuchsin, a dye, from water .

Action Environment

The action of Carboxymethyl-beta-cyclodextrin is influenced by environmental factors. Its effectiveness as an adsorbent is enhanced in water systems where organic contaminants are present . Moreover, the compound’s adsorption capacity can be influenced by the presence of other substances in the environment .

安全和危害

未来方向

Carboxymethyl-beta-cyclodextrin and its derivatives have been extensively studied as adsorbents for the purpose of water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification . This indicates that Carboxymethyl-beta-cyclodextrin is a potential highly efficient adsorbent for the removal of cationic dye contaminants .

属性

IUPAC Name |

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVBAPGYBSBHJ-YWBSARSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O49 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: CM-β-CD interacts with guest molecules primarily through host-guest interactions. It possesses a hydrophobic cavity that can encapsulate a variety of molecules, particularly those with hydrophobic moieties. This inclusion complexation can lead to enhanced solubility, stability, and bioavailability of the guest molecule [, , ]. Additionally, the negatively charged carboxyl groups on the CM-β-CD molecule can interact with positively charged molecules through electrostatic interactions [, ].

ANone: CM-β-CD complexation can lead to:

- Increased solubility and bioavailability of poorly soluble drugs: [, , ]

- Enhanced stability of drugs and other molecules: [, , ]

- Controlled release of drugs: []

- Reduced toxicity of certain substances: []

- Improved enantiomeric separation in analytical techniques like capillary electrophoresis: [, , , , , ]

- Modification of photocatalytic properties of nanoparticles: [, , , ]

ANone: Common spectroscopic techniques used for CM-β-CD characterization include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information on the structure and dynamics of CM-β-CD, as well as its interactions with guest molecules. [, ]

- Fourier Transform Infrared (FTIR) spectroscopy: FTIR helps identify functional groups present in CM-β-CD and provides insights into the interactions between CM-β-CD and guest molecules. [, ]

A: The performance of CM-β-CD can be influenced by pH. The degree of ionization of the carboxyl groups changes with pH, impacting its solubility and complexation ability. For instance, at lower pH values, the carboxyl groups are protonated, potentially leading to decreased solubility and complexation efficiency for certain guest molecules. [, , ]

ANone: While CM-β-CD is generally considered compatible with a wide range of materials, specific incompatibilities may exist depending on the application. It's crucial to conduct compatibility tests for the intended use.

A: While CM-β-CD itself might not be directly involved in catalytic reactions, its complexation abilities can influence reaction rates and selectivity. By encapsulating reactants within its cavity, CM-β-CD can create a microenvironment that promotes certain reaction pathways or stabilizes reaction intermediates. []

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations are valuable tools for studying CM-β-CD. They can predict binding affinities with various guest molecules, elucidate inclusion complexation mechanisms, and guide the design of novel CM-β-CD derivatives with tailored properties. []

A: Modifications to the CM-β-CD structure, such as varying the degree and position of carboxymethyl substitution, can significantly impact its properties. These changes can alter its solubility, complexation ability, and interaction strength with different guest molecules. For example, increasing the degree of carboxymethyl substitution can enhance its solubility in water and its ability to complex with metal ions. [, ]

ANone: Various formulation strategies can be employed:

- Lyophilization: This technique can enhance the stability of CM-β-CD complexes. []

- Nanoparticle formation: Incorporating CM-β-CD complexes into nanoparticles can improve drug solubility and bioavailability. [, ]

ANone: While CM-β-CD is generally considered safe for many applications, it's crucial to consult relevant Safety Data Sheets (SDS) and comply with local regulations regarding handling, storage, and disposal.

ANone: CM-β-CD can significantly alter drug pharmacokinetics by:

- Increasing drug solubility and dissolution rate, leading to faster absorption: []

- Enhancing drug stability in biological fluids, potentially increasing circulation time: []

- Modifying drug distribution by influencing its interaction with biological membranes and proteins: []

ANone: Yes, studies have explored CM-β-CD's potential in enhancing drug delivery and efficacy using various models:

- Cell-based assays: These studies evaluate the impact of CM-β-CD complexation on drug uptake and efficacy in specific cell lines. []

- Animal models: Animal studies assess the in vivo behavior of CM-β-CD formulations, including drug distribution, efficacy, and toxicity. [, ]

ANone: The provided research papers primarily focus on the physicochemical properties and applications of CM-β-CD in drug delivery, separation science, and material science. They do not provide detailed information on resistance mechanisms, toxicology, environmental impact, or the use of CM-β-CD as a diagnostic tool. Further research is needed to fully understand these aspects.

ANone: Various analytical techniques are employed, including:

- Capillary electrophoresis (CE): This technique is widely used for separating and analyzing CM-β-CD complexes, particularly in chiral separations. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating, identifying, and quantifying CM-β-CD and its complexes. [, , ]

- Fluorescence Spectroscopy: This method is particularly useful for studying the interactions between CM-β-CD and fluorescent guest molecules. [, , , ]

A: CM-β-CD enhances drug solubility by forming inclusion complexes, where the drug molecule is entrapped within the hydrophobic cavity of the cyclodextrin. This process shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution rate. [, , , ]

A: Yes, the solubility of CM-β-CD can vary depending on factors like pH, temperature, and the presence of other solvents or salts. Generally, it exhibits good water solubility, which can be further modified by adjusting the degree of carboxymethyl substitution. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)

![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)

![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)

![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)